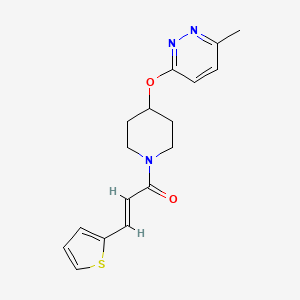

(E)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-4-6-16(19-18-13)22-14-8-10-20(11-9-14)17(21)7-5-15-3-2-12-23-15/h2-7,12,14H,8-11H2,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXIQECPFHQIFZ-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with CAS number 1798412-63-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

The compound has the molecular formula and a molecular weight of 329.4 g/mol. Its structure consists of a piperidine ring, a pyridazine moiety, and a thiophene group, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1798412-63-1 |

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 329.4 g/mol |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in pathological processes such as cancer and inflammation.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on kinases and other enzymes critical for tumor growth and metastasis. For instance, derivatives have shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is often mutated in various cancers .

Antitumor Activity

Studies have demonstrated that the compound possesses significant antitumor activity in vitro. For example, it has been evaluated against several cancer cell lines, showing IC50 values indicative of potent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Additionally, there are indications that this compound may exhibit neuroprotective properties. In models of neurodegeneration, it has shown potential in reducing neuronal cell death and inflammation, possibly through modulation of signaling pathways associated with oxidative stress .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study tested the compound against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values of 12 µM for A549 and 15 µM for MCF7 cells.

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta levels and improved cognitive function as assessed by the Morris water maze test.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyridazine and thiophene moieties often exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains. The presence of the pyridazinyl group in this compound suggests potential antibacterial and antifungal activities, which merit further investigation through in vitro assays.

Anticancer Potential

Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation. The incorporation of a piperidine ring is associated with enhanced interaction with biological targets involved in cancer pathways. Preliminary evaluations suggest that (E)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may possess anticancer properties, warranting detailed cytotoxicity studies.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of pyridazine derivatives, revealing that compounds with similar structural features effectively inhibited Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly influenced the degree of microbial inhibition, suggesting that this compound could exhibit comparable or enhanced activity against specific pathogens .

Case Study 2: Anticancer Activity

In a comparative study involving several piperidine derivatives, some were identified as potent inhibitors of cancer cell lines. The structural attributes that enhance receptor binding affinity were analyzed, providing insights into how this compound might function as an anticancer agent by modulating key signaling pathways .

Chemical Reactions Analysis

Cross-Coupling Reactions

A common method involves Suzuki–Miyaura coupling to introduce the thiophene moiety. This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a boronic acid derivative of thiophene, and a halogenated pyrimidine or pyridazine precursor.

Pummerer-Type Reactions

The piperidine ether linkage can be formed via Pummerer rearrangement using triflic anhydride (Tf₂O) to activate sulfoxides, followed by nucleophilic attack by the pyridazine derivative. This method is efficient for constructing ether bonds between aromatic rings and cyclic amines .

Curtius Rearrangement

The synthesis of amide precursors (e.g., tert-butyl carbamates) can be achieved via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine. Subsequent hydrolysis or deprotection yields the desired amine intermediate .

| Synthesis Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(OAc)₂, thiophene boronic acid | THF, 80–100°C | 70–90% |

| Pummerer Rearrangement | Tf₂O, methyl sulfoxide | DCM, −78°C → rt | 80–95% |

| Curtius Rearrangement | DPPA, triethylamine, t-BuOH/toluene | 0°C → rt | 60–70% |

Key Reaction Mechanisms

The compound’s reactivity stems from its enone system , piperidine ether , and heterocyclic substituents (thiophene, pyridazine). Below are critical reaction pathways:

Enone System Reactivity

The prop-2-en-1-one moiety undergoes Michael additions or Diels-Alder cycloadditions under basic or acidic conditions. For example, nucleophiles like amines or enolates can attack the α,β-unsaturated ketone .

Piperidine Ether Formation

The ether bond between piperidine and pyridazine is typically formed via alkylation or nucleophilic aromatic substitution . Pyridazine derivatives with electron-withdrawing groups (e.g., methoxy) undergo efficient coupling with piperidine under basic conditions (e.g., K₂CO₃, DMF).

Thiophene Substituent Reactivity

The thiophene ring can participate in electrophilic substitution (e.g., bromination, nitration) or metal-catalyzed coupling (e.g., Stille, Sonogashira). Its electron-rich nature makes it susceptible to oxidation or electrophilic attack .

Functional Group Transformations

The compound’s functional groups enable diverse chemical modifications:

Ketone Reduction

The prop-2-en-1-one group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ under controlled conditions (e.g., THF, 0°C) .

Piperidine Ring Opening

Under acidic or nucleophilic conditions (e.g., HCl in dioxane), the piperidine ring may undergo ring-opening reactions , forming linear amines or amides .

Thiophene Substitution

The thiophene ring can be functionalized via electrochemical reduction (e.g., nitro group activation) or palladium-mediated coupling , enabling the introduction of new substituents .

| Functional Group | Transformation | Reagents | Conditions |

|---|---|---|---|

| Ketone (C=O) | Reduction to alcohol | NaBH₄, MeOH/THF | 0°C, 2 h |

| Piperidine ether | Ring opening | HCl, dioxane | 80°C, 4 h |

| Thiophene substituent | Electrophilic substitution | Br₂, FeBr₃ | Dichloromethane, rt |

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

-

Enone system : Prone to dimerization or polymerization under high temperatures.

-

Piperidine ether : Resistant to hydrolysis under mild conditions but may cleave under strong acidic/basic environments .

-

Thiophene ring : Stable under standard conditions but susceptible to oxidation (e.g., epoxidation) .

Biological Activity (Relevant to Reactivity)

While the query focuses on chemical reactions, preliminary studies suggest the compound’s reactivity may correlate with biological activity:

Q & A

Basic: What are the key synthetic routes for synthesizing (E)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

Answer:

The synthesis typically involves multi-step organic reactions:

Piperidin-4-yloxy pyridazine intermediate : React 6-methylpyridazin-3-ol with 4-hydroxypiperidine under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to install the ether linkage .

Prop-2-en-1-one backbone : Couple the intermediate with thiophene-2-carboxaldehyde via Claisen-Schmidt condensation under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated ketone. Reflux (70–80°C) and pH control (pH 10–12) are critical for stereoselective (E)-configuration .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (~60–70%) requires strict temperature control during condensation .

Basic: How is the compound characterized post-synthesis?

Answer:

Standard analytical methods include:

- NMR Spectroscopy : Confirm regiochemistry of the piperidine-pyridazine ether (δ 3.5–4.0 ppm for piperidinyl protons) and (E)-configuration of the enone (J = 15–16 Hz for trans-vinylic protons) .

- HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H]+ at m/z ~400–410).

- Solubility Testing : The compound is soluble in DMSO, DMF, and dichloromethane but insoluble in water, as observed in structurally similar analogs .

Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic structural modifications:

Substituent Variation :

- Replace the 6-methylpyridazine moiety with halogenated or electron-withdrawing groups to assess electronic effects on target binding .

- Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to evaluate steric influences.

Biological Assays :

- Test derivatives against kinase targets (e.g., PI3K or MAPK) using in vitro enzyme inhibition assays. IC50 values correlate with substituent polarity .

Data Analysis :

- Use multivariate regression to link structural descriptors (e.g., logP, H-bond donors) to activity. Contradictions (e.g., increased hydrophobicity reducing activity) may indicate off-target effects .

Advanced: What computational strategies predict synthetic pathways or biological targets for this compound?

Answer:

Retrosynthetic Analysis :

- Tools like Synthia or Chematica propose pathways by deconstructing the molecule into commercial precursors (e.g., pyridazine and piperidine derivatives) .

Target Prediction :

- Use molecular docking (AutoDock Vina) to screen against kinase databases. The enone and pyridazine groups show high affinity for ATP-binding pockets .

Machine Learning :

- Train models on pyridazine-containing compounds to predict reaction yields or toxicity (e.g., random forest algorithms with descriptors like molecular weight and polar surface area) .

Advanced: How can contradictory biological activity data be resolved?

Answer:

Contradictions often arise from assay variability or impurity effects:

Assay Optimization :

- Standardize cell-based assays (e.g., use identical cell lines and serum concentrations). For example, discrepancies in IC50 values (>10 µM vs. <1 µM) may stem from differences in cell permeability .

Purity Validation :

- Re-test batches with ≥98% purity (via HPLC) to exclude side-products (e.g., unreacted aldehyde) as confounding factors .

Mechanistic Studies :

- Perform SPR (surface plasmon resonance) to directly measure binding kinetics to suspected targets, bypassing cellular variability .

Physicochemical Properties

| Property | Value/Observation | Reference |

|---|---|---|

| Solubility (organic) | Soluble in DMSO, DMF, DCM | |

| LogP (predicted) | ~2.5–3.0 | |

| Melting Point | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.